molecular formula C17H13F3N4O4S B4806934 METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

Cat. No.: B4806934
M. Wt: 426.4 g/mol
InChI Key: KELJEKSPMBIBID-ODCIPOBUSA-N
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Description

METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furoate ester, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide. The furoate ester is then formed through esterification of the corresponding furoic acid with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, tin(II) chloride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures (25-100°C) and solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield a sulfoxide or sulfone, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism by which METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can act as a ligand for metal ions, potentially inhibiting metalloprotein enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The furoate ester may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a triazole ring, a furoate ester, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

methyl 5-[[3-[(E)-[5-sulfanylidene-3-(trifluoromethyl)-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O4S/c1-26-14(25)13-6-5-12(28-13)9-27-11-4-2-3-10(7-11)8-21-24-15(17(18,19)20)22-23-16(24)29/h2-8H,9H2,1H3,(H,23,29)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELJEKSPMBIBID-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 3
METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 4
METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 5
METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE
Reactant of Route 6
METHYL 5-{[3-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]METHYL}-2-FUROATE

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